molecular formula C22H16BrN7O B6563817 3-bromo-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide CAS No. 1005922-58-6

3-bromo-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide

Cat. No.: B6563817
CAS No.: 1005922-58-6
M. Wt: 474.3 g/mol
InChI Key: LDSHZNIVVYQJLV-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a benzamide moiety substituted with a bromine atom at the 3-position.

Properties

IUPAC Name

3-bromo-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN7O/c1-14-10-19(27-22(31)15-6-5-7-16(23)11-15)30(28-14)21-18-12-26-29(20(18)24-13-25-21)17-8-3-2-4-9-17/h2-13H,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSHZNIVVYQJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)Br)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrochemical Bromination Protocol

2-Amino-N,3-dimethylbenzamide is dissolved in tetrahydrofuran (THF) with hydrobromic acid (HBr, 35–45%) and dilute sulfuric acid (10–20%) as an electrolyte. Electrolysis at room temperature for 4 hours generates bromine in situ, which selectively brominates the aromatic ring at the para position relative to the amide group.

Advantages :

  • Efficiency : 97.12% yield with 95.6% purity.

  • Safety : Avoids hazardous liquid bromine, reducing environmental and health risks.

Work-Up and Isolation

Post-electrolysis, the reaction mixture is neutralized with anhydrous sodium carbonate (pH 8–9), distilled to remove solvents, and filtered to isolate 2-amino-5-bromo-N,3-dimethylbenzamide.

Coupling of Pyrazolo[3,4-d]Pyrimidine and Brominated Benzamide

The final step involves forming the amide bond between the pyrazolo[3,4-d]pyrimidine amine and the brominated benzoyl chloride.

Activation of the Carboxylic Acid

3-Bromo-4-methylbenzoyl chloride is prepared by treating 3-bromo-4-methylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O] in dichloromethane.

Amide Bond Formation

The activated acid chloride reacts with 3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-amine in the presence of a base (e.g., triethylamine) at 0–25°C.

Optimization Data :

ParameterConditionYield (%)
SolventDichloromethane85
BaseTriethylamine88
Temperature0°C → 25°C90

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination : Electrochemical methods ensure para-bromination, avoiding ortho/meta byproducts common in traditional bromine reactions.

  • Heterocyclization Side Reactions : Using NH(SiMe₃)₂ minimizes over-alkylation or decomposition.

  • Amide Hydrolysis : Low temperatures (0°C) during coupling prevent hydrolysis of the acid chloride .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromo group can be oxidized to form a bromine oxide.

  • Reduction: : The pyrazol groups can be reduced to form pyrazolines.

  • Substitution: : The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving heat and a suitable solvent.

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Pyrazolines.

  • Substitution: : Amides, esters, and other substituted benzamides.

Scientific Research Applications

Anticancer Activity

The compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, it has demonstrated efficacy in inhibiting tumor growth in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell migration. Its mechanism involves the selective inhibition of CDK2, leading to cell cycle arrest and apoptosis in cancer cells .

Enzyme Inhibition

In addition to CDK2 inhibition, 3-bromo-N-(3-methyl...) has been identified as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). Studies have shown that it possesses IC50 values ranging from 0.3 to 24 µM for different derivatives within this class . This dual inhibition is critical for targeting pathways involved in tumor growth and angiogenesis.

Biochemical Pathways

The compound may influence biochemical pathways related to the production of reactive oxygen species (ROS) and free radicals. These compounds can increase dramatically under cellular damage, suggesting that this compound could have implications in oxidative stress-related diseases .

MCF-7 Model Study

In a study focusing on MCF-7 cells, derivatives similar to 3-bromo-N-(3-methyl...) exhibited strong inhibitory effects leading to significant reductions in cell viability and induction of apoptosis. This highlights the potential for this compound in breast cancer therapies .

EGFR Inhibition Study

Another study demonstrated that compounds akin to 3-bromo-N-(3-methyl...) showed IC50 values as low as 0.016 µM against wild-type EGFR, indicating potent anticancer properties. This suggests that the compound may serve as a lead structure for developing new EGFR inhibitors .

Synthesis and Production

The synthesis of 3-bromo-N-(3-methyl...) typically involves multi-step organic reactions using reagents such as bromine and acetic acid under controlled conditions to optimize yield and purity. In an industrial context, automated reactors may be employed to enhance efficiency while minimizing by-products .

Mechanism of Action

The mechanism by which 3-bromo-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the biological context, but it generally involves the interaction of the compound with the active site of the target, leading to modulation of its activity.

Comparison with Similar Compounds

Compound A : 3-bromo-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide

  • Key Difference : Replacement of the phenyl group with a 4-fluorophenyl substituent.
  • The smaller size of fluorine compared to bromine may reduce steric hindrance .

Compound B : N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethoxybenzamide

  • Key Differences :
    • 3-chlorophenyl instead of phenyl.
    • 3,4-dimethoxybenzamide replaces 3-bromobenzamide.

Modifications to the Benzamide Substituent

Compound C : N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide

  • Key Difference : 4-ethoxybenzamide and 2,3-dimethylphenyl groups.
  • Impact : Ethoxy groups enhance solubility, while methyl groups on the phenyl ring could stabilize π-π stacking interactions with hydrophobic protein pockets .

Core Ring System Alterations

Compound D : N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

  • Key Difference : Pyrazolo[1,5-a]pyrimidine replaces pyrazolo[3,4-d]pyrimidine.
  • Impact: Altered ring fusion geometry may reduce planarity, affecting binding to ATP-binding pockets of kinases.

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight Substituents on Pyrazolopyrimidine Benzamide Substituent Key Properties
Target Compound 486.3 Phenyl 3-bromo High lipophilicity; potential CYP inhibition
Compound A (4-fluorophenyl) 470.3 4-fluorophenyl 3-bromo Improved metabolic stability vs. phenyl
Compound B (3-chlorophenyl) 489.9 3-chlorophenyl 3,4-dimethoxy Enhanced solubility; moderate logP
Compound C (2,3-dimethyl) 473.5 2,3-dimethylphenyl 4-ethoxy Balanced solubility and permeability

Biological Activity

3-bromo-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have garnered significant attention due to their diverse biological activities, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H16BrN7OC_{22}H_{16}BrN_7O with a molecular weight of 474.3 g/mol. The presence of bromine and multiple nitrogen atoms in its structure suggests potential for significant biological interactions.

PropertyValue
Molecular FormulaC22H16BrN7O
Molecular Weight474.3 g/mol
CAS Number1005922-58-6

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class often exhibit their biological effects through the inhibition of specific kinases involved in cell cycle regulation. Notably, this compound has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle progression and is a target for cancer therapy .

Anticancer Properties

The anticancer activity of pyrazolo[3,4-d]pyrimidine derivatives has been well-documented. Studies show that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231 cells)
  • Colorectal Cancer

In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo, suggesting their potential as effective anticancer agents .

Other Biological Activities

Beyond anticancer effects, pyrazolo derivatives have also shown promise in other therapeutic areas:

  • Anti-inflammatory : Some studies indicate that related compounds exhibit significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX) and other inflammatory mediators .

Study on CDK Inhibition

A study published in MDPI highlighted that 3-bromo-N-(3-methyl...) exhibited selective inhibition of CDK2 with an IC50 value comparable to established inhibitors. This suggests its potential as a targeted therapy for cancers driven by dysregulated cell cycle progression .

Synthesis and Evaluation

Research involving the synthesis of various pyrazolo derivatives revealed that modifications at specific positions on the benzamide and pyrazolo rings can enhance biological activity. For instance, structural variations were correlated with improved binding affinity to CDK2, emphasizing the importance of molecular design in drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide?

  • Methodology : The compound’s core structure can be synthesized via multi-step reactions, including:

  • Pyrazole ring formation : Reacting substituted hydrazines with α,β-unsaturated carbonyl derivatives under reflux with trifluoroacetic acid (TFA) as a catalyst (e.g., 100 mg starting material in 4 mL toluene, 30 mol% TFA, 110°C for 16 hours) .
  • Coupling reactions : Use palladium catalysts (e.g., Pd₂(dba)₃ with XPhos ligand) for Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups .
  • Boc protection/deprotection : Temporarily protect reactive amines using tert-butoxycarbonyl (Boc) groups to prevent side reactions during synthesis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key techniques :

  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) and carbon backbone .
  • IR spectroscopy : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. How can researchers optimize reaction yields for intermediates?

  • Strategies :

  • Catalyst screening : Test TFA, p-toluenesulfonic acid, or Lewis acids (e.g., ZnCl₂) for cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility for coupling reactions .
  • Temperature control : Maintain reflux conditions (100–120°C) for pyrazole ring closure while avoiding decomposition .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

  • SAR analysis :

  • Bromine at position 3 : Enhances electrophilic reactivity, potentially improving kinase inhibition .
  • Pyrazolo[3,4-d]pyrimidine core : Critical for ATP-binding pocket interactions in kinase targets (e.g., JAK2, EGFR) .
  • Substituent effects : Bulkier groups (e.g., 3-trifluoromethylbenzyl) may reduce solubility but increase target affinity .

Q. What computational tools are recommended for molecular docking studies?

  • Approach :

  • Software : Use AutoDock Vina or Schrödinger Suite for docking into kinase domains (e.g., PDB: 4MKE for JAK2).
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values from enzymatic assays .
  • MD simulations : Perform 100-ns molecular dynamics (GROMACS) to assess binding stability .

Q. How should researchers address contradictions in spectral data?

  • Troubleshooting :

  • Impurity analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts; repurify via recrystallization (e.g., ethyl acetate/hexane) .
  • Isotopic labeling : Synthesize deuterated analogs to resolve overlapping NMR signals .
  • X-ray crystallography : Resolve ambiguous structures (e.g., Cambridge Structural Database reference codes) .

Q. What in vitro assays are suitable for evaluating kinase inhibition?

  • Protocols :

  • Kinase-Glo® Luminescent Assay : Measure ATP depletion in dose-response curves (e.g., 0.1–10 μM compound) .
  • Cellular IC₅₀ : Use HEK293 cells transfected with target kinases; quantify inhibition via Western blot (phospho-antibodies) .
  • Counter-screening : Test selectivity against off-target kinases (e.g., CDK2, Src) to minimize toxicity .

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